molecular formula C8H7BrN4OS4 B10867777 N-(5-bromo-1,3-thiazol-2-yl)-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide

N-(5-bromo-1,3-thiazol-2-yl)-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide

Cat. No.: B10867777
M. Wt: 383.3 g/mol
InChI Key: MQNVWVJSFBTWPZ-UHFFFAOYSA-N
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Description

N-(5-bromo-1,3-thiazol-2-yl)-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide: is a complex organic compound that features a unique combination of thiazole and thiadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromo-1,3-thiazol-2-yl)-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common method includes the bromination of 1,3-thiazole followed by the introduction of the acetamide group. The thiadiazole ring is then incorporated through a series of nucleophilic substitution reactions involving methylsulfanyl groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: De-brominated products or hydrogenated derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, N-(5-bromo-1,3-thiazol-2-yl)-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide is studied for its potential as a bioactive molecule. It may exhibit antimicrobial or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, the compound’s potential therapeutic effects are being explored. Its ability to interact with biological targets could lead to the development of new pharmaceuticals.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as conductivity or resistance to degradation.

Mechanism of Action

The mechanism of action of N-(5-bromo-1,3-thiazol-2-yl)-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloro-1,3-thiazol-2-yl)-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide
  • N-(5-fluoro-1,3-thiazol-2-yl)-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide

Uniqueness

The presence of the bromine atom in N-(5-bromo-1,3-thiazol-2-yl)-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide distinguishes it from its analogs. This substitution can significantly affect the compound’s reactivity and interaction with biological targets, potentially leading to unique properties and applications.

Properties

Molecular Formula

C8H7BrN4OS4

Molecular Weight

383.3 g/mol

IUPAC Name

N-(5-bromo-1,3-thiazol-2-yl)-2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide

InChI

InChI=1S/C8H7BrN4OS4/c1-15-7-12-8(18-13-7)16-3-5(14)11-6-10-2-4(9)17-6/h2H,3H2,1H3,(H,10,11,14)

InChI Key

MQNVWVJSFBTWPZ-UHFFFAOYSA-N

Canonical SMILES

CSC1=NSC(=N1)SCC(=O)NC2=NC=C(S2)Br

Origin of Product

United States

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